3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. The benzofuran moiety can be synthesized through a cyclization reaction involving phenol derivatives and acetylenes . The pyrrolidine ring is often constructed via a Mannich reaction or other amine-forming reactions . The final step involves coupling these intermediates with a pyridazine derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the pyridazine ring can produce 1,2-dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids, while the pyrrolidine ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid share the benzofuran moiety and exhibit similar reactivity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid have a similar ring structure and can undergo similar reactions.
Pyridazine Derivatives: Compounds like 3,6-dimethylpyridazine share the pyridazine core and exhibit similar chemical behavior.
Uniqueness
What sets 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-benzofuran-2-yl-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-7-18(21-20-13)24-12-14-8-9-22(11-14)19(23)17-10-15-4-2-3-5-16(15)25-17/h2-7,10,14H,8-9,11-12H2,1H3 |
InChI Key |
CBYHKXNAKLQYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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